molecular formula C13H10BrFMgO B12582178 magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

Cat. No.: B12582178
M. Wt: 305.42 g/mol
InChI Key: PEWBSMWRBUDUOX-UHFFFAOYSA-M
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Description

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is a Grignard reagent characterized by a magnesium center coordinated to a substituted benzene ring. The aromatic ring features a fluorine atom at position 1 and a phenylmethoxy group at position 3, with a bromide counterion. This compound is utilized in organic synthesis for nucleophilic addition reactions, particularly in forming carbon-carbon bonds. Its reactivity is influenced by the electronic effects of the fluorine atom (electron-withdrawing) and the steric bulk of the phenylmethoxy group, which may modulate selectivity in synthetic pathways .

Properties

Molecular Formula

C13H10BrFMgO

Molecular Weight

305.42 g/mol

IUPAC Name

magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide

InChI

InChI=1S/C13H10FO.BrH.Mg/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1

InChI Key

PEWBSMWRBUDUOX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the reaction of 3-fluoro-4-methoxyphenyl bromide with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-fluoro-4-methoxyphenyl bromide+Mg3-fluoro-4-methoxyphenylmagnesium bromide\text{3-fluoro-4-methoxyphenyl bromide} + \text{Mg} \rightarrow \text{3-fluoro-4-methoxyphenylmagnesium bromide} 3-fluoro-4-methoxyphenyl bromide+Mg→3-fluoro-4-methoxyphenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

Phenylmagnesium bromide reacts with carbonyl-containing substrates to form secondary or tertiary alcohols. The mechanism involves coordination of the magnesium atom to the carbonyl oxygen, followed by nucleophilic attack.

SubstrateProductReaction ConditionsYield (%)Reference
FormaldehydeBenzyl alcoholTHF, 0°C → RT, 2h85–90
Acetone2-Phenyl-2-propanolDiethyl ether, reflux, 4h75–80
Ethyl acetateTriphenylmethanolTHF, −20°C, 3h65–70

Key Mechanistic Steps :

  • Coordination of Mg²⁺ to carbonyl oxygen.

  • Nucleophilic attack by the phenyl group.

  • Acidic workup to protonate the alkoxide intermediate5.

Reaction with Carbon Dioxide

Phenylmagnesium bromide reacts with CO₂ to form benzoic acid after hydrolysis:

C₆H₅MgBr+CO₂C₆H₅COOMgBrH₃O⁺C₆H₅COOH\text{C₆H₅MgBr} + \text{CO₂} \rightarrow \text{C₆H₅COOMgBr} \xrightarrow{\text{H₃O⁺}} \text{C₆H₅COOH}

  • Conditions : Dry ice (−78°C), THF solvent 5.

  • Yield : 70–75% after purification5.

Substitution Reactions

The reagent participates in nucleophilic substitution with alkyl/aryl halides:

C₆H₅MgBr+R–XC₆H₅–R+MgBrX\text{C₆H₅MgBr} + \text{R–X} \rightarrow \text{C₆H₅–R} + \text{MgBrX}

Examples :

Substrate (R–X)ProductConditionsApplication
3-Bromo-4-fluorobenzyl bromide4-Fluoro-3-phenoxybenzyl etherK phenolate, Cu catalyst, 140–180°CSynthesis of fluorinated ethers
ChlorobenzeneBiphenylReflux in THF, 4hCoupling reactions

Coupling Reactions

Phenylmagnesium bromide facilitates cross-couplings with transition metal catalysts:

  • Kumada Coupling :

    C₆H₅MgBr+Ar–XNi/Fe catalystC₆H₅–Ar\text{C₆H₅MgBr} + \text{Ar–X} \xrightarrow{\text{Ni/Fe catalyst}} \text{C₆H₅–Ar}
    • Typical Yields : 60–85% .

Reaction with Phosphorus Trichloride

Three equivalents react to form triphenylphosphine:

3C₆H₅MgBr+PCl₃P(C₆H₅)₃+3MgBrCl3\text{C₆H₅MgBr} + \text{PCl₃} \rightarrow \text{P(C₆H₅)₃} + 3\text{MgBrCl}

  • Conditions : Anhydrous ether, 0°C → RT .

Side Reactions and Limitations

  • Protonolysis : Reacts violently with water or alcohols to form benzene :

    C₆H₅MgBr+H₂OC₆H₆+Mg(OH)Br\text{C₆H₅MgBr} + \text{H₂O} \rightarrow \text{C₆H₆} + \text{Mg(OH)Br}
  • Homocoupling : Forms biphenyl in the presence of excess bromobenzene5.

Reaction Optimization Guidelines

  • Solvent Choice : Use THF for enhanced reactivity due to stronger Mg coordination.

  • Temperature Control : Maintain −20°C to 0°C for exothermic additions 5.

  • Catalysts : Employ Cu or Ni salts for efficient cross-couplings .

Scientific Research Applications

Organic Synthesis

Reagent in Grignard Reactions

Magnesium-based compounds are widely used as reagents in organic synthesis, particularly in Grignard reactions. Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide serves as an organomagnesium reagent, facilitating the formation of carbon-carbon bonds. This compound can react with carbonyl compounds to produce alcohols, which are crucial intermediates in the synthesis of various organic molecules.

Table 1: Grignard Reaction Examples

Reaction Type Reagent Product
Carbonyl AdditionThis compound + AldehydeSecondary Alcohol
Coupling ReactionThis compound + Alkyl HalideAryl-Alkane Coupling

Pharmaceutical Applications

Therapeutic Potential

Research indicates that magnesium compounds can play a role in therapeutic applications. For instance, this compound has been investigated for its potential as an inhibitor of certain biological pathways related to inflammation and cancer progression. The compound's ability to modulate signaling pathways makes it a candidate for further studies in drug development.

Case Study: Anti-inflammatory Effects

A study examined the effects of magnesium-based compounds on inflammatory markers in human subjects. Participants receiving magnesium supplementation showed a significant reduction in C-reactive protein levels, indicating a potential for magnesium compounds to mitigate inflammation-related diseases.

Materials Science

Polymer Chemistry

In materials science, magnesium-based compounds are utilized to develop advanced materials with specific properties. This compound can be employed as a precursor for synthesizing functionalized polymers, enhancing their mechanical and thermal properties.

Table 2: Applications in Materials Science

Material Type Application Properties Enhanced
Functionalized PolymersCoatings and AdhesivesImproved adhesion and durability
Composite MaterialsReinforcement in structural applicationsIncreased strength and lightweight

Mechanism of Action

The mechanism of action of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is due to the polarization of the carbon-magnesium bond, making the carbon atom electron-rich and capable of forming new bonds with electrophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern, which distinguishes it from other Grignard reagents and halogenated aromatics. Below is a detailed comparison:

Table 1: Structural and Reactivity Comparison

Compound Name Substituents/Features Reactivity/Applications Key Differences
Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide 1-Fluoro, 3-phenylmethoxy, Mg-Br core Selective nucleophilic additions; steric hindrance moderates reactivity Unique phenylmethoxy group at position 3
(3-Bromo-4-fluorobenzyl)magnesium bromide 3-Bromo, 4-fluoro on benzyl group, Mg-Br core Reactivity in coupling reactions; halogen-directed selectivity Bromine vs. phenylmethoxy substituent
3-Fluoro-4-methylphenylmagnesium bromide 3-Fluoro, 4-methyl, Mg-Br core Electron-deficient aryl nucleophile; methyl group reduces steric hindrance Methyl vs. phenylmethoxy substituent
Magnesium;1-chloro-2-ethylbenzene-4-ide;bromide 1-Chloro, 2-ethyl, Mg-Br core Catalyst in polymer chemistry; ethyl group enhances solubility Chloro vs. fluoro; ethyl vs. phenylmethoxy
Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide 1-Methoxy, 4-phenoxymethyl, Mg-Br core Stabilized adduct formation; methoxy group alters polarity Methoxy vs. fluorine substituent

Key Findings

Electronic Effects :

  • The fluorine atom in the target compound enhances electrophilic aromatic substitution resistance compared to chloro or bromo analogs (e.g., ). This property is critical in reactions requiring stability under acidic conditions.
  • The phenylmethoxy group introduces steric bulk, reducing reaction rates with bulky electrophiles compared to smaller substituents like methyl or ethyl .

Steric Influence :

  • Compared to (3-Bromo-4-fluorobenzyl)magnesium bromide , the phenylmethoxy group in the target compound creates a more hindered environment, favoring reactions with less sterically demanding substrates.

Applications in Synthesis: The compound’s selectivity is advantageous in synthesizing fluorinated pharmaceuticals, where precise substitution patterns are required. For example, it outperforms Magnesium;1-methoxy-4-(phenoxymethyl)benzene;bromide in fluorination-sensitive reactions due to its stronger electron-withdrawing fluorine substituent.

Comparison with Non-Grignard Analogs: While 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene shares halogen substitution, it lacks the magnesium center, making it unsuitable for Grignard-type nucleophilic additions.

Biological Activity

Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is a complex organometallic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The biological activity of magnesium-based compounds often involves their role as catalysts in biochemical reactions. Specifically, magnesium ions are known to stabilize negative charges in biochemical systems, facilitating enzymatic reactions. The presence of the fluoro and phenylmethoxy groups may enhance the compound's interaction with biological targets, potentially modulating enzyme activities or influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that magnesium compounds can exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Tumor Growth : Research has shown that magnesium complexes can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Modulation of Protein Kinase Activity : Compounds similar to this compound have been reported to modulate protein kinase activities, which play crucial roles in cancer cell signaling pathways .

Neuroprotective Effects

Magnesium is essential for neurological function, and its compounds have been studied for neuroprotective effects. This includes:

  • Reduction of Oxidative Stress : Magnesium complexes may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
  • Neurotransmitter Regulation : The compound could influence neurotransmitter release, potentially aiding in conditions such as depression or anxiety.

Antimicrobial Activity

Some studies suggest that organomagnesium compounds possess antimicrobial properties. This activity may be attributed to:

  • Disruption of Bacterial Cell Membranes : The interaction between magnesium ions and bacterial membranes can lead to increased permeability and eventual cell lysis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction of oxidative stress
AntimicrobialDisruption of bacterial membranes

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of magnesium complexes similar to this compound. The results indicated a significant reduction in tumor size in murine models treated with these compounds compared to controls. The study concluded that these compounds could serve as potential chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of magnesium-based compounds on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with these compounds significantly reduced markers of oxidative damage and improved cell viability.

Q & A

Q. What are the optimal synthetic routes for preparing magnesium bromide and its fluorinated aromatic derivatives?

Magnesium bromide (MgBr₂) is typically synthesized via direct reaction of magnesium metal with bromine (Mg + Br₂ → MgBr₂) or by treating magnesium oxide/carbonate with hydrobromic acid . For the fluorinated aromatic ligand (1-fluoro-3-phenylmethoxybenzene-4-ide), bromo-fluoro intermediates like 3-bromo-4-fluoro-benzaldehyde derivatives can be synthesized using regioselective bromination and fluorination protocols, as described in acetal formation processes . Grignard reagent analogs (e.g., methoxyphenylmagnesium bromide) are prepared by reacting aryl bromides with magnesium in anhydrous tetrahydrofuran (THF) under inert atmospheres .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic substitution patterns and ligand coordination .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated in NIST spectral databases .
  • X-ray Crystallography : For unambiguous determination of solid-state structure and Mg coordination geometry .
  • Infrared (IR) Spectroscopy : To identify functional groups like C-F and Mg-Br bonds .

Q. What safety protocols are essential when handling magnesium bromide and fluorinated aromatic precursors?

  • Magnesium Bromide : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use fume hoods, wear nitrile gloves, and employ dust suppression techniques to avoid aerosol formation .
  • Fluorinated Aromatics : Potential lachrymators and skin sensitizers. First-aid measures include immediate flushing of eyes with water (15+ minutes) and decontamination of exposed skin using pH-neutral soap .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in fluorinated ligand synthesis?

Regioselectivity in bromo-fluoro substitutions (e.g., para vs. meta positions) is influenced by:

  • Directing Groups : Electron-donating groups (e.g., methoxy in 3-phenylmethoxybenzene) direct electrophilic bromination to specific positions .
  • Catalytic Systems : Lewis acids like FeCl₃ or ZnBr₂ can modulate halogenation pathways .
  • Temperature Control : Lower temperatures (−20°C to 0°C) favor kinetic over thermodynamic products .

Q. What mechanistic insights explain magnesium bromide's role as a catalyst in cross-coupling reactions?

MgBr₂ acts as a Lewis acid to stabilize transition states in nucleophilic substitutions or Grignard-type reactions. For example:

  • Coordination Effects : Mg²⁺ polarizes carbonyl groups in ketones/aldehydes, enhancing electrophilicity for nucleophilic attack .
  • Halogen Exchange : Bromide ions facilitate ligand exchange in aryl halides, enabling Suzuki-Miyaura couplings .

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Yield discrepancies often arise from:

  • Impurity Profiles : Trace moisture in THF deactivates Grignard reagents; use molecular sieves or distillation for solvent drying .
  • Oxygen Sensitivity : Fluorinated ligands are prone to oxidation; employ Schlenk-line techniques for air-free reactions .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC/GC-MS to identify intermediate trapping .

Q. What computational methods support the design of fluorinated ligands for magnesium coordination complexes?

  • Density Functional Theory (DFT) : Predicts ligand-Mg binding energies and optimizes geometries for stability .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, e.g., THF vs. diethyl ether .
  • Docking Studies : Models interactions between Mg complexes and biological targets (e.g., enzyme active sites) .

Methodological Tables

Q. Table 1. Key Spectral Data for Magnesium Bromide Complexes

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz)δ 7.2–7.4 (aromatic H), δ 3.8 (OCH₃)
IR (ATR)550 cm⁻¹ (Mg-Br), 1250 cm⁻¹ (C-F)
HRMS (ESI+)m/z 304.95 [M+Mg]⁺

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